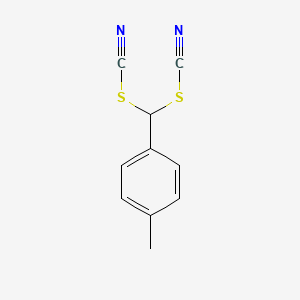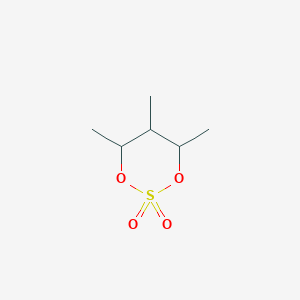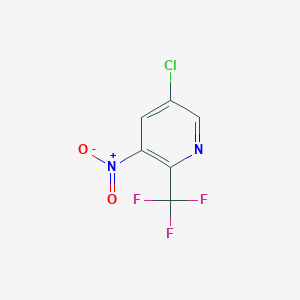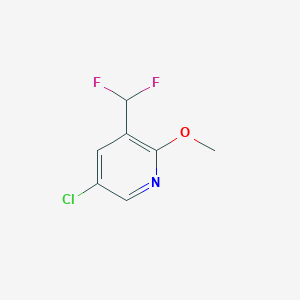
Alpha,alpha-dithiocyanato-p-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha-Dithiocyanato-p-Xylene, also known as p-Xylylene Dithiocyanate, is an organic compound with the chemical formula C10H8N2S2. It is a colorless or pale yellow solid with a distinct sulfurous odor. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Alpha,alpha-Dithiocyanato-p-Xylene can be synthesized through a relatively straightforward process. One common method involves the reaction of dimethyl thiocarbonate with ammonium thiocyanate in an alcohol solution. By adjusting the temperature and pH, the desired product can be obtained after a period of reaction . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .
Chemical Reactions Analysis
Alpha,alpha-Dithiocyanato-p-Xylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
Alpha,alpha-Dithiocyanato-p-Xylene has a wide range of applications in scientific research:
Biology: In biological research, it is used to modify proteins and other biomolecules, aiding in the study of their functions and interactions.
Medicine: Although not used directly as a drug, it plays a role in the synthesis of various medicinal compounds.
Industry: It is employed as a rubber accelerator, enhancing the vulcanization process and improving the physical properties of rubber.
Mechanism of Action
The mechanism of action of Alpha,alpha-Dithiocyanato-p-Xylene involves its ability to form strong bonds with nucleophiles. This property allows it to modify proteins and other biomolecules, thereby affecting their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Alpha,alpha-Dithiocyanato-p-Xylene can be compared with other similar compounds such as:
Alpha,alpha-Dithiocyanato-m-Xylene: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
Alpha,alpha-Dithiocyanato-o-Xylene: Another positional isomer with distinct chemical properties and uses.
Benzyl Dithiocyanate: Shares the dithiocyanate functional group but differs in the aromatic ring structure, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for a wide range of applications .
Properties
Molecular Formula |
C10H8N2S2 |
|---|---|
Molecular Weight |
220.3 g/mol |
IUPAC Name |
[(4-methylphenyl)-thiocyanatomethyl] thiocyanate |
InChI |
InChI=1S/C10H8N2S2/c1-8-2-4-9(5-3-8)10(13-6-11)14-7-12/h2-5,10H,1H3 |
InChI Key |
GHDPCIQYBJYSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(SC#N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)




![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)

![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)
